![molecular formula C24H42 B14424961 4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-68-0](/img/structure/B14424961.png)
4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dibutyl-1,1’-bi(bicyclo[2.2.2]octane) is a unique organic compound characterized by its bicyclic structure. The compound’s molecular formula is C24H42, and it has an average mass of 330.590 Da . The bicyclo[2.2.2]octane motif is known for its stability and rigidity, making it an interesting subject for various scientific studies .
Vorbereitungsmethoden
The synthesis of 4,4’-Dibutyl-1,1’-bi(bicyclo[2.2.2]octane) involves several steps. One common method includes the alkylation of bicyclo[2.2.2]octane derivatives. The reaction conditions typically involve the use of strong bases and alkyl halides . Industrial production methods may involve the use of metal-organic frameworks to facilitate the synthesis of the compound .
Analyse Chemischer Reaktionen
4,4’-Dibutyl-1,1’-bi(bicyclo[2.2.2]octane) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4’-Dibutyl-1,1’-bi(bicyclo[2.2.2]octane) has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4,4’-Dibutyl-1,1’-bi(bicyclo[2.2.2]octane) exerts its effects is primarily through its rigid and stable structure. This allows it to interact with various molecular targets, including enzymes and receptors, by fitting into specific binding sites. The pathways involved often include electron transport and molecular recognition processes .
Vergleich Mit ähnlichen Verbindungen
4,4’-Dibutyl-1,1’-bi(bicyclo[2.2.2]octane) can be compared with other similar compounds such as:
Bicyclo[2.2.1]heptane: Known for its use in organic synthesis.
Bicyclo[3.3.1]nonane: Used in the study of molecular dynamics.
Bicyclo[3.3.3]undecane: Studied for its unique structural properties
The uniqueness of 4,4’-Dibutyl-1,1’-bi(bicyclo[2.2.2]octane) lies in its specific electronic properties and stability, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
80060-68-0 |
|---|---|
Molekularformel |
C24H42 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
1-butyl-4-(4-butyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C24H42/c1-3-5-7-21-9-15-23(16-10-21,17-11-21)24-18-12-22(13-19-24,14-20-24)8-6-4-2/h3-20H2,1-2H3 |
InChI-Schlüssel |
KRWZZFUOPWYOAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
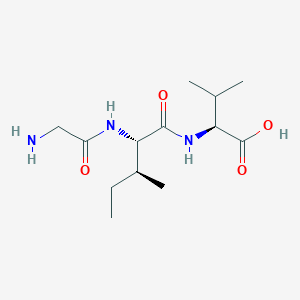


![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)


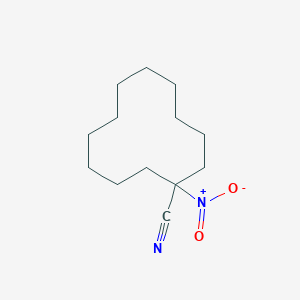
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)
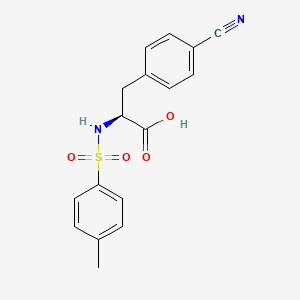

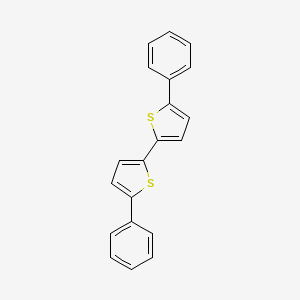
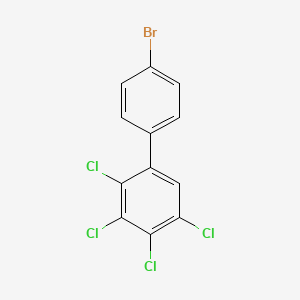
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
